2,2-Dimethylcyclopentane-1-carboxylic acid

Catalog No.
S1923115
CAS No.
63861-26-7
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylcyclopentane-1-carboxylic acid

CAS Number

63861-26-7

Product Name

2,2-Dimethylcyclopentane-1-carboxylic acid

IUPAC Name

2,2-dimethylcyclopentane-1-carboxylic acid

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

MQZBBUDJCMHPIP-UHFFFAOYSA-N

SMILES

CC1(CCCC1C(=O)O)C

Canonical SMILES

CC1(CCCC1C(=O)O)C

2,2-Dimethylcyclopentane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopentane ring with two methyl groups at the second carbon and a carboxylic acid functional group at the first carbon. Its molecular formula is C8H14O2C_8H_{14}O_2 with a molecular weight of approximately 142.20 g/mol. This compound appears as a white powder and is soluble in organic solvents but has limited solubility in water .

Typical of carboxylic acids, including:

  • Esterification: It can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 2,2-dimethylcyclopentane.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are essential for synthesizing derivatives and exploring its reactivity in organic chemistry .

The synthesis of 2,2-dimethylcyclopentane-1-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate acyclic precursors, cyclization can yield the cyclopentane structure.
  • Functional Group Transformations: The introduction of the carboxylic acid group can be accomplished via oxidation of suitable alcohols or aldehydes.
  • Grignard Reactions: Utilizing Grignard reagents can facilitate the formation of the cyclopentane framework followed by carboxylation.

These methods highlight the versatility in synthesizing this compound for research and industrial applications .

2,2-Dimethylcyclopentane-1-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: It can serve as an intermediate in drug synthesis.
  • Chemical Research: Used in studies investigating the properties of carboxylic acids and their derivatives.
  • Material Science: Potentially useful in developing new materials or polymers due to its unique structural features.

The compound's properties make it a candidate for further exploration in these areas .

Interaction studies involving 2,2-dimethylcyclopentane-1-carboxylic acid are crucial for understanding its behavior in biological systems. These studies typically focus on:

  • Binding Affinities: Evaluating how well the compound interacts with various biological targets.
  • Toxicity Assessments: Understanding the safety profile through in vitro and in vivo studies.

Such investigations are essential for determining its viability as a therapeutic agent or industrial chemical .

Several compounds share structural similarities with 2,2-dimethylcyclopentane-1-carboxylic acid. Here are some examples:

Compound NameMolecular FormulaNotable Features
2-Methylcyclopentane-1-carboxylic acidC7H12O2Fewer methyl groups; simpler structure
3-Methylcyclopentane-1-carboxylic acidC7H12O2Different position of the methyl group
2,3-Dimethylcyclopentane-1-carboxylic acidC8H14O2Methyl groups at different positions

Uniqueness

The uniqueness of 2,2-dimethylcyclopentane-1-carboxylic acid lies in its specific arrangement of substituents on the cyclopentane ring, which may confer distinct physical and chemical properties compared to its analogs. This structural configuration could influence its reactivity and potential biological activity, making it a subject of interest for further research .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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